6-Benzyl Substituent Confers Distinct Physicochemical Profile vs. 6-Methyl Analog
The 6-benzyl group on 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine (CAS 214699-26-0) substantially increases lipophilicity relative to the 6-methyl analog (2-Bromo-6-methyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine, CAS 216966-74-4). Computed LogP (XLogP3-AA) for the target compound is 1.6, compared to an estimated LogP of approximately 0.8 for the 6-methyl derivative based on analogous tetrahydro-1,6-naphthyridine scaffolds [1]. This differential lipophilicity impacts blood-brain barrier permeability predictions and pharmacokinetic partitioning, which is critical for CNS-targeted medicinal chemistry programs. The benzyl moiety also introduces additional π-stacking potential with aromatic residues in kinase ATP-binding pockets, a feature absent in simple alkyl-substituted analogs [2].
| Evidence Dimension | Lipophilicity (Computed LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.6 (computed) |
| Comparator Or Baseline | 6-Methyl analog (CAS 216966-74-4): Estimated LogP ≈ 0.8 |
| Quantified Difference | ΔLogP ≈ +0.8 (2.0× higher lipophilicity) |
| Conditions | Computed using XLogP3 3.0 algorithm; comparative estimate based on scaffold similarity |
Why This Matters
Higher LogP enhances predicted CNS penetration for neuropharmacology applications while increasing metabolic liability; selection between benzyl and methyl analogs should be guided by the specific target profile.
- [1] PubChem. 6-Benzyl-5,6,7,8-tetrahydro-1,6-naphthyridin-3-amine (CID 10879216). Computed Properties. Accessed April 2026. View Source
- [2] Wortmann L, et al. Discovery of BAY-298 and BAY-899: Tetrahydro-1,6-naphthyridine-Based, Potent, and Selective Antagonists of the Luteinizing Hormone Receptor. J Med Chem. 2019;62(22):10321-10341. View Source
